molecular formula C24H21N3O B12117040 7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12117040
M. Wt: 367.4 g/mol
InChI Key: OJDJZLOILYENJK-UHFFFAOYSA-N
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Description

    Reactants: Indoloquinoxaline intermediate, 2-(2-methylphenoxy)ethyl bromide

    Conditions: Reflux in an aprotic solvent (e.g., dimethylformamide), presence of a base (e.g., potassium carbonate)

    Product: 7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the indoloquinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with isatin derivatives. The resulting intermediate is then subjected to further functionalization to introduce the methylphenoxyethyl group.

  • Step 1: Synthesis of Indoloquinoxaline Core

      Reactants: o-phenylenediamine, isatin

      Conditions: Reflux in ethanol or methanol, presence of a catalytic amount of acid (e.g., acetic acid)

      Product: Indoloquinoxaline intermediate

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, making it a candidate for further drug development .

Medicine

In medicine, the compound’s ability to interact with DNA and proteins makes it a promising candidate for the development of new therapeutic agents.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can bind to specific proteins, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the indoloquinoxaline core and the methylphenoxyethyl group allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

7-methyl-6-[2-(2-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H21N3O/c1-16-8-3-6-13-21(16)28-15-14-27-23-17(2)9-7-10-18(23)22-24(27)26-20-12-5-4-11-19(20)25-22/h3-13H,14-15H2,1-2H3

InChI Key

OJDJZLOILYENJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC=C5C

Origin of Product

United States

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